

A Comparative Pharmacological Guide: N-Methylmescaline Hydrochloride vs. Mescaline

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Compound of Interest

Compound Name: *N-Methylmescaline hydrochloride*

Cat. No.: *B3025681*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of **N-Methylmescaline hydrochloride** and its parent compound, mescaline. The information is compiled from available scientific literature to offer an objective overview for research and drug development purposes.

Introduction

Mescaline, a naturally occurring psychedelic phenethylamine found in cacti such as peyote (*Lophophora williamsii*), has a long history of both ritualistic and scientific interest.^[1] Its pharmacological profile is primarily characterized by its interaction with serotonin receptors, particularly the 5-HT_{2A} subtype, which is believed to mediate its hallucinogenic effects. N-Methylmescaline is the N-methylated analog of mescaline and is also found as a trace alkaloid in peyote.^[1] The addition of a methyl group to the amine can significantly alter the pharmacological properties of a compound. This guide explores the known differences in the pharmacological effects of these two molecules.

Receptor Binding and Functional Activity

Direct comparative studies on the receptor binding profiles of N-Methylmescaline and mescaline are limited. However, available data indicates that N-methylation reduces the affinity for serotonin receptors.

Table 1: Comparative Serotonin Receptor Affinity

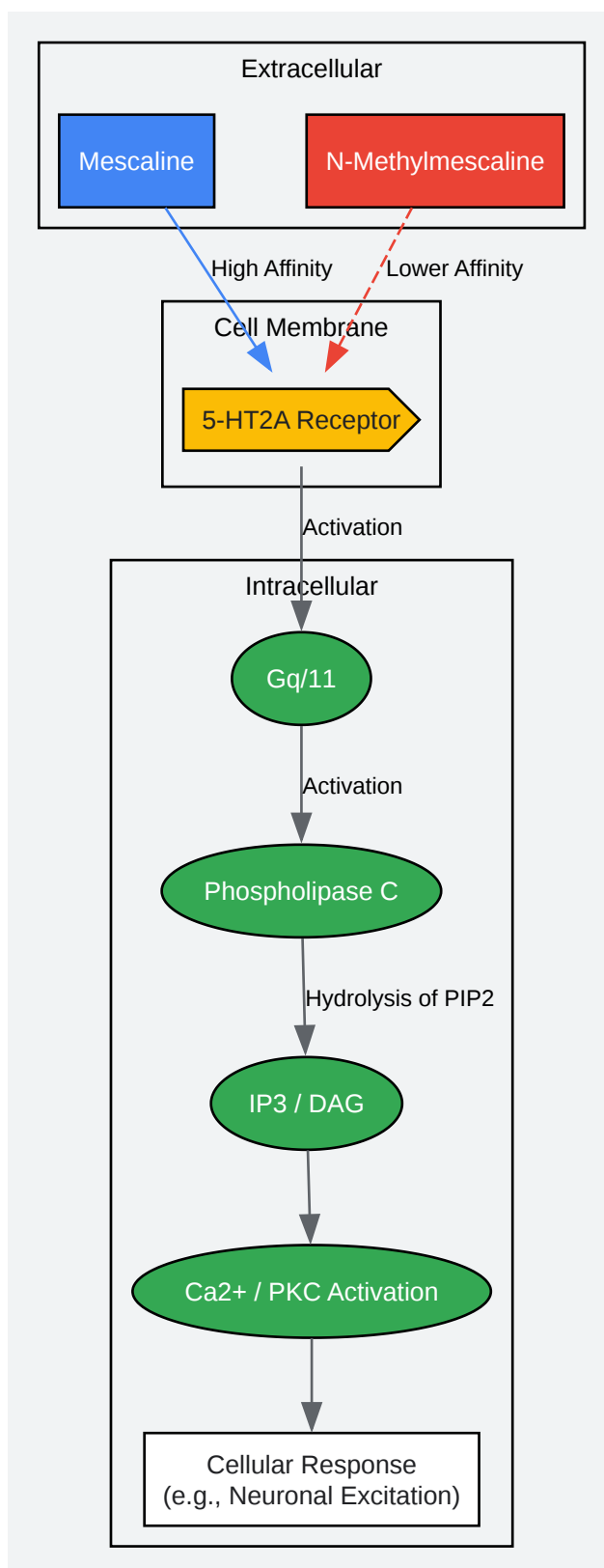
Compound	Serotonin Receptor Affinity (A2 in nM)
Mescaline	2,240 ^[1]
N-Methylmescaline	5,250 ^[1]

Note: The A2 value is a measure of the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. In this context, it is used to indicate receptor affinity, with a higher value suggesting lower affinity.

The data suggests that N-Methylmescaline has approximately half the affinity for serotonin receptors compared to mescaline.^[1] This is consistent with the general observation that N-methylation of psychedelic phenethylamines often leads to a decrease or elimination of hallucinogenic activity.^[1]

Signaling Pathways

Mescaline's primary mechanism of action is as a partial agonist at the 5-HT_{2A} receptor. This interaction is believed to initiate a cascade of intracellular signaling events that ultimately lead to its psychedelic effects. The reduced affinity of N-Methylmescaline for serotonin receptors likely results in a diminished ability to activate these downstream pathways.



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Simplified 5-HT2A receptor signaling pathway.

In Vivo Effects

Animal Studies

Drug discrimination studies in rodents are a common method to assess the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the effects of a specific drug (in this case, mescaline) and differentiate it from a placebo. N-Methylmescaline failed to significantly substitute for mescaline in these tests, indicating that it does not produce the same subjective effects as mescaline in rodents.^[1]

Human Studies

According to the research of Alexander Shulgin, N-Methylmescaline does not produce any central or peripheral effects in humans at doses up to 24-25 mg.^[1] This is in stark contrast to mescaline, which is psychoactive at much lower doses.

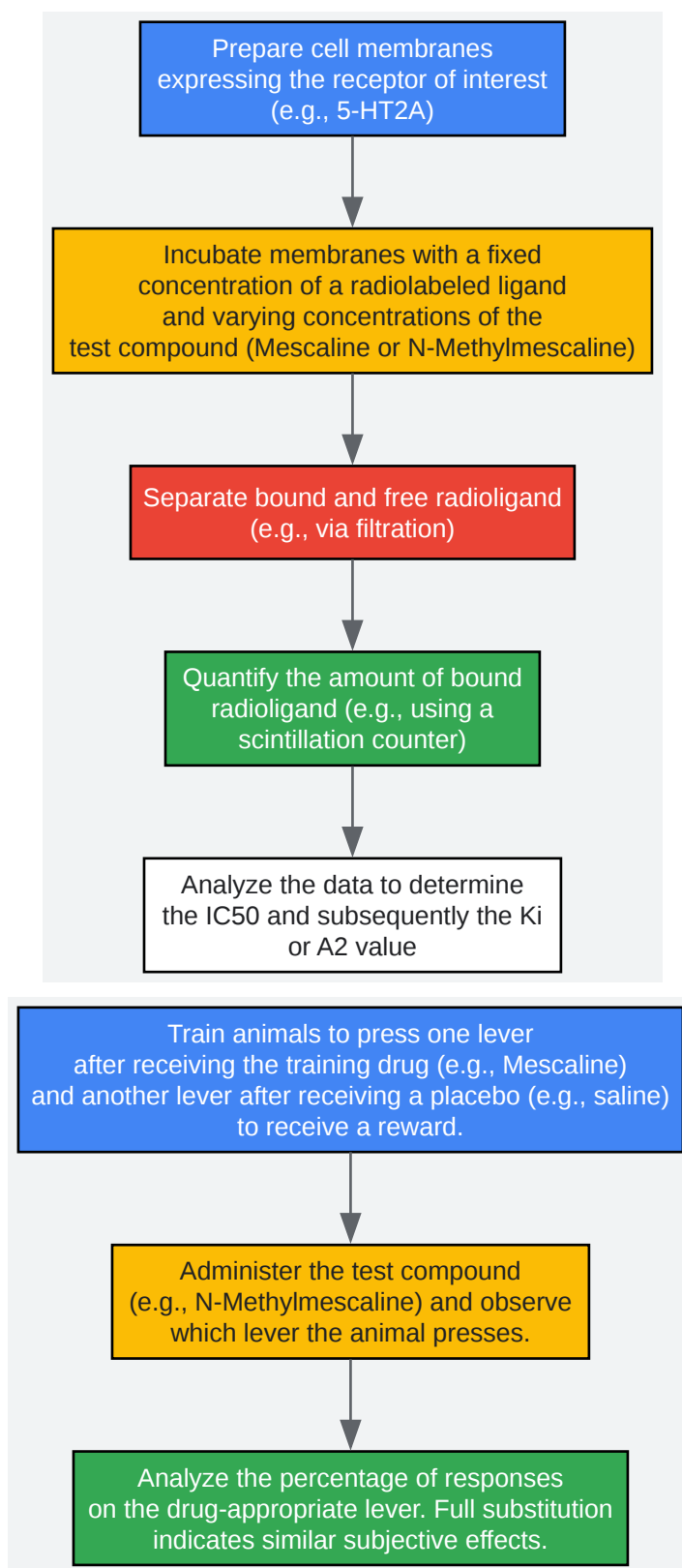
Toxicity

In terms of lethal doses in animals, N-Methylmescaline has been reported to be less toxic than mescaline.^[1]

Experimental Protocols

Receptor Binding Assays

Detailed protocols for determining receptor affinity, such as the A_2 values mentioned, typically involve radioligand binding assays. A general workflow for such an experiment is outlined below.



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References

- 1. N-Methylmescaline - Wikipedia [en.wikipedia.org]
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Email: info@benchchem.com